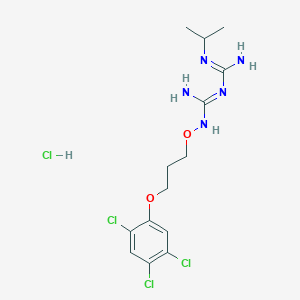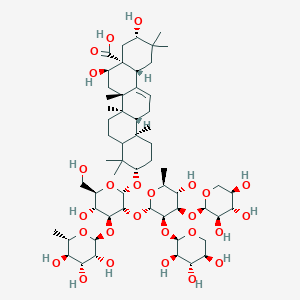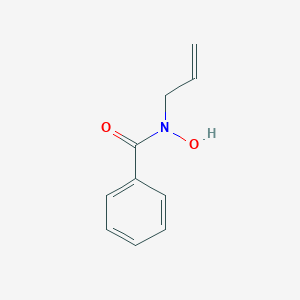
N-Allyl-N-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-N-hydroxybenzamide (AHBA) is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AHBA belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions and inhibit enzymes.
Applications De Recherche Scientifique
N-Allyl-N-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-Allyl-N-hydroxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties. N-Allyl-N-hydroxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMP inhibitors have been shown to have potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases.
Mécanisme D'action
N-Allyl-N-hydroxybenzamide exerts its pharmacological effects by chelating metal ions such as zinc and copper, which are essential cofactors for the activity of HDACs and MMPs. By inhibiting the activity of these enzymes, N-Allyl-N-hydroxybenzamide can modulate gene expression and regulate the degradation of extracellular matrix proteins. N-Allyl-N-hydroxybenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway.
Effets Biochimiques Et Physiologiques
N-Allyl-N-hydroxybenzamide has been shown to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis (formation of new blood vessels), and modulation of the immune system. N-Allyl-N-hydroxybenzamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-Allyl-N-hydroxybenzamide has several advantages for lab experiments such as its easy synthesis, stability, and low toxicity. However, N-Allyl-N-hydroxybenzamide has some limitations such as its poor solubility in water, which can limit its bioavailability and efficacy. N-Allyl-N-hydroxybenzamide also has a relatively short half-life, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-Allyl-N-hydroxybenzamide. One direction is to develop more potent and selective HDAC and MMP inhibitors based on the structure of N-Allyl-N-hydroxybenzamide. Another direction is to investigate the potential therapeutic applications of N-Allyl-N-hydroxybenzamide in other diseases such as neurodegenerative disorders and infectious diseases. Furthermore, the development of novel drug delivery systems such as nanoparticles can enhance the bioavailability and efficacy of N-Allyl-N-hydroxybenzamide. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-Allyl-N-hydroxybenzamide can provide valuable insights into its therapeutic potential and limitations.
Conclusion
In conclusion, N-Allyl-N-hydroxybenzamide is a promising compound with potential therapeutic applications in various diseases. N-Allyl-N-hydroxybenzamide exerts its pharmacological effects by inhibiting the activity of HDACs and MMPs, which are enzymes involved in the regulation of gene expression and degradation of extracellular matrix proteins. N-Allyl-N-hydroxybenzamide has several advantages for lab experiments such as its easy synthesis and low toxicity, but also has some limitations such as its poor solubility in water and short half-life. Future research on N-Allyl-N-hydroxybenzamide can lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of N-Allyl-N-hydroxybenzamide involves the reaction of N-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via the nucleophilic substitution of the bromine atom by the hydroxyl group of N-hydroxybenzamide, followed by deprotonation of the resulting intermediate by the base to form N-Allyl-N-hydroxybenzamide.
Propriétés
Numéro CAS |
154491-53-9 |
|---|---|
Nom du produit |
N-Allyl-N-hydroxybenzamide |
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
N-hydroxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H11NO2/c1-2-8-11(13)10(12)9-6-4-3-5-7-9/h2-7,13H,1,8H2 |
Clé InChI |
BRHIWRWVVLAPDC-UHFFFAOYSA-N |
SMILES |
C=CCN(C(=O)C1=CC=CC=C1)O |
SMILES canonique |
C=CCN(C(=O)C1=CC=CC=C1)O |
Synonymes |
Benzamide, N-hydroxy-N-2-propenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



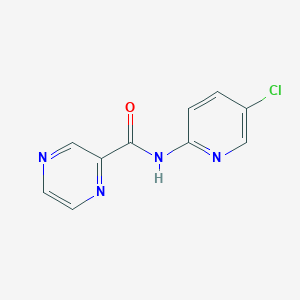
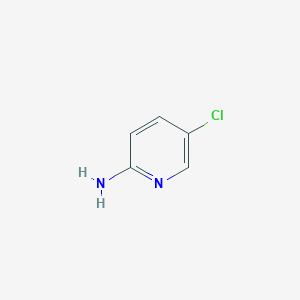
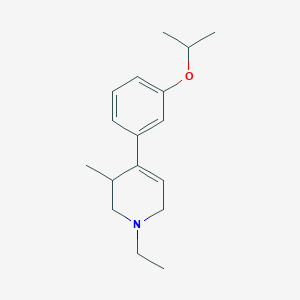
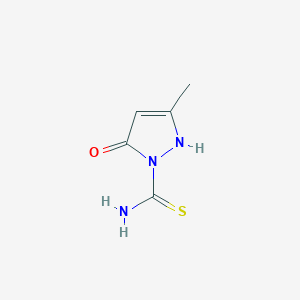
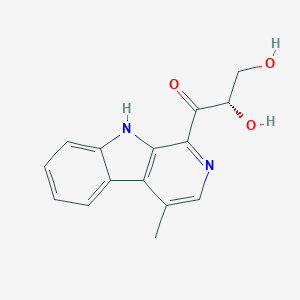
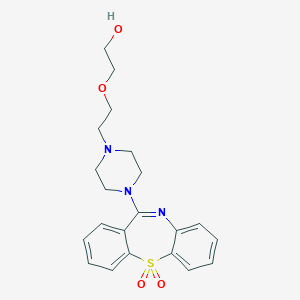
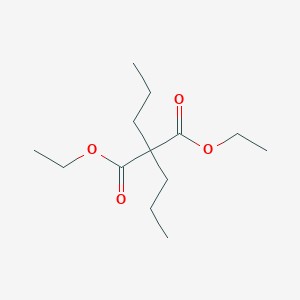
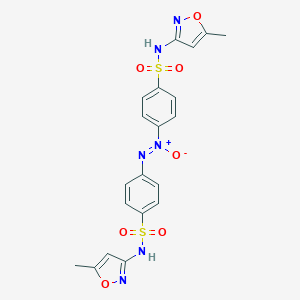
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)
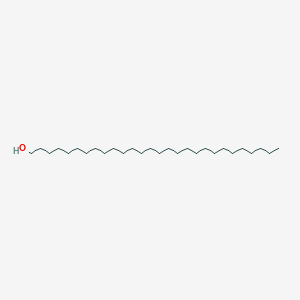
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
